1-(4-Nitrophenyl)cyclobutanamine
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Overview
Description
1-(4-Nitrophenyl)cyclobutanamine is an organic compound with the molecular formula C10H12N2O2. It features a cyclobutane ring attached to a 4-nitrophenyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Nitrophenyl)cyclobutanamine can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with cyclobutanamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)cyclobutanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as alkyl halides.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 1-(4-Aminophenyl)cyclobutanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Nitrophenyl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)cyclobutanamine involves its interaction with specific molecular targets. For example, in reduction reactions, the nitro group is reduced to an amine group through a catalytic process. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)cyclobutan-1-amine: Similar structure but different substitution pattern.
4-Nitrophenylcyclobutane: Lacks the amine group.
Cyclobutanamine: Lacks the nitrophenyl group.
Uniqueness
1-(4-Nitrophenyl)cyclobutanamine is unique due to the presence of both a nitrophenyl group and a cyclobutanamine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(4-nitrophenyl)cyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-10(6-1-7-10)8-2-4-9(5-3-8)12(13)14/h2-5H,1,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRQRRUUGNADQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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